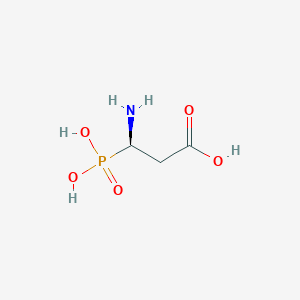![molecular formula C5H6Br2ClN2O3PS B14405516 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 88064-24-8](/img/structure/B14405516.png)
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of bromine, chlorine, and phosphorus atoms, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a pyrazole derivative, followed by the introduction of the dimethoxyphosphorothioyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the dimethoxyphosphorothioyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-4-chloropyridine
- 3,5-Dibromo-4-chloroaniline
- 3,5-Dibromo-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of the dimethoxyphosphorothioyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88064-24-8 |
|---|---|
Formule moléculaire |
C5H6Br2ClN2O3PS |
Poids moléculaire |
400.41 g/mol |
Nom IUPAC |
(3,5-dibromo-4-chloropyrazol-1-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H6Br2ClN2O3PS/c1-11-14(15,12-2)13-10-5(7)3(8)4(6)9-10/h1-2H3 |
Clé InChI |
SBHJEPNKZJUXJF-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)ON1C(=C(C(=N1)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
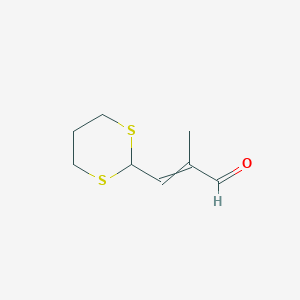

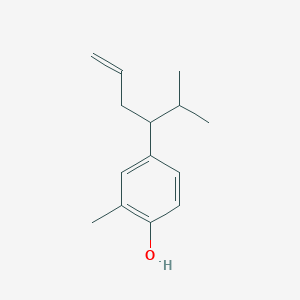

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)

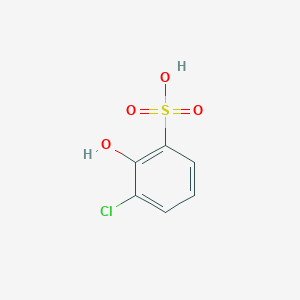
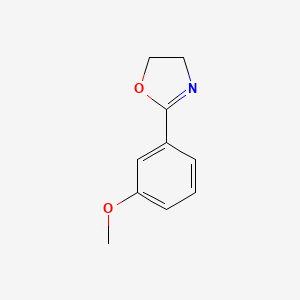
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
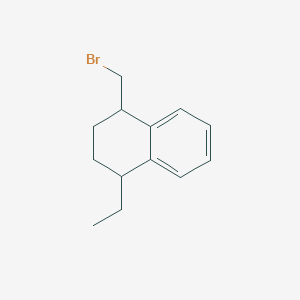
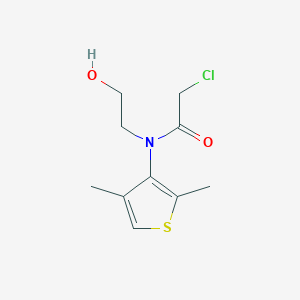
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
